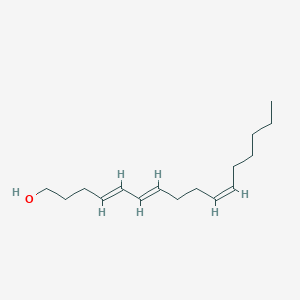

4E,6E,10Z-Hexadecatrien-1-ol

Description

Contextualizing Polyunsaturated Fatty Alcohols in Biological Systems

Polyunsaturated fatty acids (PUFAs) and their derivatives, including polyunsaturated fatty alcohols, are fundamental to the biology of most eukaryotes. mdpi.com These molecules are integral structural components of cell membranes, where their multiple double bonds increase membrane fluidity and influence the function of embedded proteins. mdpi.comnih.gov Beyond their structural roles, PUFAs are critical precursors to a vast array of signaling molecules that regulate key physiological processes. nih.govnih.gov For example, omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are precursors to resolvins and protectins, which are involved in the resolution of inflammation. mdpi.com

Polyunsaturated fatty alcohols, characterized by a long hydrocarbon chain with multiple double bonds and a terminal alcohol group, share this metabolic heritage. In the field of chemical ecology, these compounds are widely recognized as semiochemicals—chemicals that mediate interactions between organisms. Many insect species, particularly moths (Lepidoptera), have evolved to use specific polyunsaturated fatty alcohols and their corresponding aldehydes and acetates as highly potent, species-specific sex pheromones to locate mates. researchgate.netfrontiersin.org The precise arrangement and stereochemistry of the double bonds are paramount, as even minor structural changes can abolish biological activity, demonstrating the exquisite selectivity of the olfactory systems that detect them. rsc.org

Academic Significance of 4E,6E,10Z-Hexadecatrien-1-ol as a Model Compound

This compound is a scientifically significant molecule primarily because it is a key component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. researchgate.netrsc.org This insect is a major agricultural pest, and its chemical communication system has been the subject of research to develop control strategies. pherobase.com The study of this specific triene alcohol serves as a powerful model for several core concepts in chemical biology.

The compound's precise structure, with three double bonds at positions 4, 6, and 10, and a specific E, E, Z stereochemical configuration, highlights the principle of molecular recognition. researchgate.netrsc.org The olfactory receptors in the male moth's antennae are tuned to this exact isomer, illustrating the high degree of specificity required for a ligand to bind to its biological receptor and elicit a response. This system provides a classic case study for investigating protein-ligand interactions in sensory biology.

Furthermore, the academic challenge of constructing this precise stereochemistry has made this compound a target for organic synthesis. Researchers have developed and reported various synthetic routes to produce this molecule, which in turn advances the tools and methodologies available for creating other complex, stereochemically-defined molecules for biological study. researchgate.netresearchgate.net These synthetic efforts are crucial for producing the pure compounds needed for detailed biological and electrophysiological assays that unravel the mechanisms of insect olfaction.

The study of this compound and its analogs contributes to a broader understanding of pheromone biosynthesis and degradation. For instance, research on the well-known silkworm moth, Bombyx mori, which uses the related pheromone bombykol, has detailed the enzymatic pathways, including desaturases and reductases, that produce these unsaturated alcohols from common fatty acid precursors. frontiersin.orgmdpi.com Similar investigations into the biogenesis of this compound provide valuable insights into the evolution and function of metabolic pathways dedicated to producing signaling molecules.

Compound Data

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101373-01-7 |

| Molecular Formula | C16H28O |

| Molecular Weight | 236.40 g/mol |

Data sourced from Appchem appchemical.com

Chemical Compounds Mentioned in this Article

| Compound Name | Systematic Name / Common Name |

|---|---|

| This compound | (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol |

| Bombykol | (10E,12Z)-Hexadeca-10,12-dien-1-ol |

| Bombykal | (10E,12Z)-Hexadeca-10,12-dienal |

| Eicosapentaenoic Acid | EPA |

| Docosahexaenoic Acid | DHA |

| 4E,6Z,10Z-Hexadecatrien-1-ol | (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12+ |

InChI Key |

AHUWGXXXQILFPZ-AYDIKMHNSA-N |

Isomeric SMILES |

CCCCC/C=C\CC/C=C/C=C/CCCO |

Canonical SMILES |

CCCCCC=CCCC=CC=CCCCO |

Origin of Product |

United States |

Synthetic Pathways and Stereocontrolled Methodologies for 4e,6e,10z Hexadecatrien 1 Ol

Total Synthesis Approaches to 4E,6E,10Z-Hexadecatrien-1-ol

Strategic Considerations in Diene and Triene Construction

The primary challenge in synthesizing this compound is the precise installation of the correct geometry for each double bond. The construction of the conjugated (4E,6E)-diene system and the isolated (10Z)-alkene is typically accomplished through distinct, highly stereoselective reactions.

A key strategy involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled. The stereoselective formation of the (E,E)-conjugated diene often relies on palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is particularly effective. rsc.orgwikipedia.orgresearchgate.netlibretexts.org This reaction is followed by a stereoselective reduction of the resulting enyne to form the second double bond of the diene system.

For the (10Z)-double bond, the Wittig reaction is a method of choice. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov The reaction of a phosphorus ylide with an aldehyde or ketone is one of the most versatile methods for alkene synthesis. By selecting an unstabilized ylide, the reaction kinetically favors the formation of the Z-alkene with high selectivity.

Table 1: Key Reactions in the Stereocontrolled Synthesis of this compound

| Target Moiety | Key Reaction | Typical Reagents | Stereochemical Outcome |

|---|---|---|---|

| (4E,6E)-Diene | Sonogashira Coupling & Reduction | Vinyl halide, terminal alkyne, Pd catalyst, Cu(I) cocatalyst; followed by hydrogenation (e.g., with Lindlar's catalyst for Z-reduction or Na/NH₃ for E-reduction) | High stereoselectivity for the E,E geometry |

| (10Z)-Alkene | Wittig Reaction | Aldehyde and an unstabilized phosphorus ylide (e.g., from an alkyltriphenylphosphonium salt) | High selectivity for the Z-isomer |

Stereoselective Alkylation and Chain Elongation Techniques

Chain elongation in the synthesis of this compound is achieved through the same key reactions that establish stereochemistry. The Sonogashira coupling of a vinyl halide with a terminal alkyne not only forms a new carbon-carbon bond but also extends the carbon chain significantly.

Similarly, the Wittig reaction serves as a crucial chain elongation step. In one reported synthesis, the 10Z-double bond was formed by the Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide. This reaction connects a ten-carbon fragment to a four-carbon fragment, effectively constructing the C14 backbone of the molecule while simultaneously setting the Z-geometry at the C10 position.

Semisynthetic Modifications and Derivatization of this compound

The terminal primary alcohol of this compound is a versatile functional handle for further chemical modifications. These derivatizations can be used to create analogs for structure-activity relationship studies or to synthesize other related natural products.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters or ethers. Esterification of long-chain alcohols can be accomplished using various methods. oup.comsrce.hrrsc.orggoogle.comresearchgate.net For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine yields the corresponding ester. Notably, the acetate (B1210297) derivative of this compound is also a known component of the cocoa pod borer moth pheromone, making esterification a biologically relevant transformation.

Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Functional Group Interconversions on the Alcohol Moiety

The primary alcohol can be transformed into other functional groups. Selective oxidation of the primary allylic alcohol can yield either the corresponding aldehyde or the carboxylic acid, depending on the reagent used. jove.comacs.orgbham.ac.ukrsc.org Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically stop at the aldehyde stage, which is useful as aldehydes themselves are valuable synthetic intermediates. sltchemicals.com Stronger oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|

| Esterification | Ester (R-O-C=O-R') | Acetyl chloride, pyridine |

| Etherification | Ether (R-O-R') | 1. NaH; 2. CH₃I |

| Oxidation (mild) | Aldehyde (R-CHO) | Pyridinium chlorochromate (PCC) |

| Oxidation (strong) | Carboxylic Acid (R-COOH) | Jones Reagent (CrO₃/H₂SO₄) |

| Conversion to Alkyl Halide | Alkyl Bromide (R-Br) | PBr₃ or CBr₄/PPh₃ |

Chemoenzymatic Synthesis Approaches to this compound

A plausible chemoenzymatic route to this compound would involve the chemical synthesis of a racemic or prochiral intermediate, followed by a key enzymatic step to introduce the desired stereochemistry or to resolve a mixture of stereoisomers. Given the structure of the target molecule, a critical aspect is the stereocontrolled formation of the double bonds and, potentially, the resolution of any chiral intermediates that may arise during the synthetic sequence.

Lipases are a class of enzymes that have found widespread application in organic synthesis due to their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. In the context of synthesizing long-chain unsaturated alcohols like this compound, lipases can be particularly useful for the kinetic resolution of racemic alcohol precursors.

Kinetic Resolution via Lipase-Catalyzed Acylation

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In a lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated to form an ester, leaving the unreacted enantiomer in high enantiomeric excess.

While a specific chemoenzymatic synthesis of this compound has not been extensively detailed in the literature, a hypothetical approach can be constructed based on established enzymatic methodologies for similar long-chain unsaturated alcohols. A key intermediate in a chemical synthesis could be a racemic alcohol containing a portion of the carbon backbone and one or more of the required double bonds. This racemic alcohol could then be subjected to lipase-catalyzed kinetic resolution.

For instance, a racemic precursor alcohol could be synthesized chemically and then resolved using a lipase such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and high enantioselectivity. The resolution would proceed via transesterification with an acyl donor, such as vinyl acetate.

The following table illustrates the potential application of lipase-catalyzed kinetic resolution on a hypothetical racemic intermediate for the synthesis of this compound. The data is representative of typical results obtained in the kinetic resolution of secondary alcohols using lipases.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee_s, %) | Enantiomeric Excess of Product Ester (ee_p, %) |

| Candida antarctica Lipase B (Novozym 435) | Racemic hexadeca-4,6,10-trien-1-ol | Vinyl Acetate | Hexane | 30 | 24 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (Amano PS) | Racemic hexadeca-4,6,10-trien-1-ol | Ethyl Acetate | Toluene | 40 | 48 | ~45 | >95 | >95 |

| Burkholderia cepacia Lipase | Racemic hexadeca-4,6,10-trien-1-ol | Isopropenyl Acetate | Diisopropyl ether | 25 | 72 | ~50 | >98 | >98 |

Detailed Research Findings

Research in the field of chemoenzymatic synthesis of insect pheromones has demonstrated the feasibility of using lipases for the resolution of various alcohol intermediates. For example, studies on the synthesis of other lepidopteran pheromones have successfully employed lipases to obtain enantiomerically pure alcohols and acetates. These resolved intermediates are then carried forward through the remaining chemical steps to yield the final pheromone product with high stereochemical purity.

The choice of enzyme, acyl donor, solvent, and temperature are critical parameters that must be optimized for each specific substrate to achieve high conversion and enantioselectivity. Immobilized lipases, such as Novozym 435 (immobilized CALB), are often preferred as they offer enhanced stability and can be easily recovered and reused, making the process more cost-effective and environmentally friendly.

The unreacted alcohol enantiomer, now enantiomerically enriched, can be separated from the newly formed ester by standard chromatographic techniques. The resolved alcohol can then be used in subsequent chemical steps, such as Wittig reactions or cross-coupling reactions, to complete the synthesis of this compound. The esterified enantiomer can also be hydrolyzed back to the alcohol, providing access to the other enantiomer of the precursor if needed.

Biosynthesis and Metabolic Fates of 4e,6e,10z Hexadecatrien 1 Ol in Biological Organisms

Elucidation of the Biosynthetic Pathway of 4E,6E,10Z-Hexadecatrien-1-ol

The biosynthesis of C10-C18 straight-chain hydrocarbons with one to three double bonds and a terminal oxygen-containing group, such as alcohols, aldehydes, or acetates, is a hallmark of female moth sex pheromones. nih.govnih.gov These molecules are typically derived from common saturated fatty acids through a series of enzymatic modifications. frontiersin.org

The biosynthetic journey of this compound is believed to commence from a common C16 saturated fatty acid, palmitic acid. This is a widely accepted paradigm in the biosynthesis of C16 moth pheromones. nih.govdntb.gov.ua The carbon backbone of the pheromone is directly sourced from the fatty acid pool within the pheromone gland cells.

Isotopic labeling is a powerful technique used to trace the metabolic pathways of pheromone biosynthesis. nih.gov In this method, precursors labeled with stable isotopes (e.g., deuterium (B1214612) or carbon-13) are introduced into the organism, and the incorporation of these isotopes into the final pheromone product is monitored. While specific isotopic labeling studies for this compound in C. cramerella have not been detailed in the available literature, the general methodology provides a robust framework for future investigations. Such studies would involve the topical application or injection of labeled palmitic acid into the pheromone gland of the female moth, followed by extraction and analysis of the pheromone components to confirm the precursor-product relationship.

Table 1: Putative Precursors in the Biosynthesis of this compound

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | Primary building block for fatty acid synthesis |

| Palmitic acid | C16H32O2 | C16 saturated fatty acid backbone |

| (10Z)-Hexadecenoic acid | C16H30O2 | Intermediate after initial desaturation |

| (6E,10Z)-Hexadecadienoic acid | C16H28O2 | Intermediate after second desaturation |

| (4E,6E,10Z)-Hexadecatrienoic acid | C16H26O2 | Direct acidic precursor to the final alcohol |

The transformation of palmitic acid into the highly specific structure of this compound is orchestrated by a suite of specialized enzymes, primarily fatty acyl desaturases (FADs) and fatty acyl reductases (FARs). nih.govnih.gov

Fatty Acyl Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acid chain at specific positions and with precise stereochemistry (Z or E). The biosynthesis of a conjugated triene system, as seen in this compound, likely involves a series of desaturation steps. It is hypothesized that a sequence of desaturase enzymes act on the C16 acyl chain to introduce the double bonds at the Δ10, Δ6, and Δ4 positions. The formation of conjugated double bonds is a critical step that contributes to the diversity of moth pheromones. researchgate.net Some desaturases are known to act on already unsaturated fatty acids, which would be a necessary capability for the synthesis of a triene. researchgate.net

Fatty Acyl Reductases (FARs): Following the desaturation steps, the carboxyl group of the resulting (4E,6E,10Z)-hexadecatrienoic acid is reduced to an alcohol. This reaction is catalyzed by a fatty acyl reductase. elifesciences.orgnih.gov These enzymes exhibit specificity for the chain length and degree of unsaturation of their substrates, ensuring the production of the correct alcohol pheromone component. nih.gov

Table 2: Key Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | Function | Substrate (Putative) | Product (Putative) |

| Fatty Acyl Desaturase (Δ10) | Introduces Z-double bond at C10 | Palmitoyl-CoA | (10Z)-Hexadecenoyl-CoA |

| Fatty Acyl Desaturase (Δ6) | Introduces E-double bond at C6 | (10Z)-Hexadecenoyl-CoA | (6E,10Z)-Hexadecadienoyl-CoA |

| Fatty Acyl Desaturase (Δ4) | Introduces E-double bond at C4 | (6E,10Z)-Hexadecadienoyl-CoA | (4E,6E,10Z)-Hexadecatrienoyl-CoA |

| Fatty Acyl Reductase | Reduces carboxyl group to alcohol | (4E,6E,10Z)-Hexadecatrienoyl-CoA | This compound |

The specific enzymes involved in pheromone biosynthesis are encoded by corresponding genes that are typically expressed in the female moth's pheromone gland. lu.senih.gov While the specific genes for the biosynthesis of this compound in C. cramerella have not been functionally characterized, a transcriptome analysis of this species has been performed. biologists.com This analysis provides a valuable resource for identifying candidate genes encoding fatty acyl desaturases and fatty acyl reductases. Future research involving the functional expression of these candidate genes in heterologous systems, such as yeast, will be essential to confirm their role in the production of this specific pheromone component. lu.se The evolution of new pheromone components in moths is often linked to changes in the genes encoding these biosynthetic enzymes, leading to reproductive isolation and speciation. nih.gov

Catabolism and Metabolic Degradation Pathways of this compound

For chemical communication to be effective, the pheromone signal must be rapidly terminated after it has been perceived. In male moths, this is achieved through the enzymatic degradation of pheromone molecules in the antennae. nih.govplos.org While specific studies on the catabolism of this compound are not available, the general mechanism involves antennal esterases and other odorant-degrading enzymes. These enzymes convert the pheromone into inactive metabolites, allowing the male to remain sensitive to changes in pheromone concentration and navigate towards the female. The degradation of pheromones can also occur in the environment due to factors like oxidation. mdpi.comusda.gov

Intracellular Localization and Transport Mechanisms of this compound

The biosynthesis of fatty acid-derived pheromones is a compartmentalized process within the pheromone gland cells. Fatty acid synthesis occurs in the cytoplasm, while desaturation and reduction steps are typically associated with the endoplasmic reticulum. researchgate.net The newly synthesized lipophilic pheromone molecules must then be transported out of the cell and onto the cuticle for release. This transport is thought to be facilitated by pheromone binding proteins (PBPs) or other lipid transport proteins, which can solubilize the hydrophobic pheromone molecules and carry them through the aqueous environment of the cell and sensillum lymph. frontiersin.orgnih.gov While the specific transport mechanisms for this compound are unknown, this general model provides a framework for understanding how this molecule is mobilized for release.

Ecological Chemistry and Pheromonal Function of 4e,6e,10z Hexadecatrien 1 Ol

Identification and Characterization of 4E,6E,10Z-Hexadecatrien-1-ol as a Semiochemical

The identification of this compound as a key semiochemical is the result of meticulous scientific investigation into the chemical ecology of the cocoa pod borer moth.

The initial identification of the sex pheromone components of Conopomorpha cramerella involved the collection and analysis of volatile chemicals released by virgin female moths. nih.gov Researchers carefully collected these compounds through two primary methods: ovipositor washings and the entrainment of volatiles from calling females. nih.gov In the entrainment process, air is passed over the female moths, and the volatile compounds released into the air are trapped on an adsorbent material for later analysis. These techniques allowed for the collection of the minute quantities of the natural pheromone, which were later found to be produced at levels less than 0.1 nanograms per female. nih.gov

To pinpoint the biologically active components within the collected volatile samples, researchers employed a technique known as gas chromatography-electroantennography (GC-EAG). nih.gov This method separates the individual chemical compounds in the sample using gas chromatography. As each compound elutes from the chromatograph, it is simultaneously passed over a male moth's antenna, and the electrical response of the antenna is recorded. This allows for the identification of which specific compounds elicit an olfactory response in the male moth.

Through this process, it was determined that a blend of compounds was responsible for attracting male moths. This blend was found to contain (4E,6Z,10Z)-hexadecatrienyl acetate (B1210297), (4E,6E,10Z)-hexadecatrienyl acetate, (4E,6Z,10Z)-hexadecatrien-1-ol, and this compound. nih.govfrontiersin.org Further field bioassays with synthetic versions of these compounds were conducted to determine the optimal blend for attracting male C. cramerella.

Role of this compound in Interspecific Chemical Communication

The primary and most well-documented role of this compound is in the reproductive signaling of the cocoa pod borer.

This compound functions as a critical component of the female-emitted sex pheromone that attracts conspecific males for mating. nih.govfrontiersin.org Field trapping experiments have demonstrated that synthetic blends containing this compound are highly attractive to male cocoa pod borer moths. nih.govfrontiersin.org The precise ratio of the different components in the pheromone blend is crucial for optimal attraction. One highly effective synthetic blend was found to contain (4E,6Z,10Z)-hexadecatrienyl acetate, (4E,6E,10Z)-hexadecatrienyl acetate, (4E,6Z,10Z)-hexadecatrien-1-ol, and this compound in a ratio of approximately 40:55:4:6. frontiersin.orgnih.gov Traps baited with this synthetic pheromone blend have been shown to be effective in monitoring and trapping male C. cramerella in cocoa plantations. frontiersin.orgcabidigitallibrary.org

Table 1: Composition of an Effective Synthetic Pheromone Blend for Conopomorpha cramerella

| Compound | Isomeric Configuration | Class | Relative Ratio |

|---|---|---|---|

| Hexadecatrienyl acetate | 4E,6Z,10Z | Acetate | ~40 |

| Hexadecatrienyl acetate | 4E,6E,10Z | Acetate | ~55 |

| Hexadecatrien-1-ol | 4E,6Z,10Z | Alcohol | ~4 |

Currently, there is no scientific evidence to suggest that this compound plays a role in the host-seeking or oviposition behaviors of Conopomorpha cramerella. Research into the chemical cues that guide female moths to suitable host plants for egg-laying has focused on kairomones, which are volatile compounds released by the host plants themselves. usda.govresearchgate.net Studies have shown that female C. cramerella are more attracted to the volatiles emitted from cocoa pods compared to other fruits, and they exhibit a preference for unripe cocoa pods for oviposition. usda.gov The attractants involved in these behaviors are distinct from the components of the sex pheromone.

Electrophysiological Responses to this compound

The detection of this compound by male cocoa pod borer moths is mediated by specialized olfactory receptor neurons housed in sensilla on their antennae. The responses of these neurons can be measured using electrophysiological techniques.

As established through GC-EAG analysis, the antennae of male Conopomorpha cramerella exhibit a distinct electrical response upon exposure to this compound. nih.gov This response, known as an electroantennogram (EAG), indicates that the male moth's olfactory system is specifically tuned to detect this compound as part of the female's pheromone signal. The comparison of EAG responses to synthetic standards of the different pheromone components confirmed the presence of receptors for both the acetate and alcohol forms of the (4E,6Z,10Z) and (4E,6E,10Z) isomers on the male antennae. nih.gov The magnitude of the EAG response is dependent on the concentration of the stimulus and the specificity of the olfactory receptors.

Table 2: Summary of Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Identification | Identified as a component of the female sex pheromone of Conopomorpha cramerella. |

| Isolation | Isolated from ovipositor washings and entrained volatiles of virgin female moths. |

| Bioassay | GC-EAG confirmed its activity in eliciting an antennal response in male moths. |

| Reproductive Role | A key component of the synthetic pheromone blend used to attract and trap male moths. |

| Host-Seeking | No evidence of involvement in host-seeking or oviposition behaviors. |

| Electrophysiology | Elicits a measurable electroantennogram (EAG) response in male antennae. |

Antennae-Specific Receptor Neuron Activation

The olfactory system of male Conopomorpha cramerella moths is highly specialized to detect the female-released sex pheromone. The antennae of the male moth are equipped with specialized sensory hairs, called sensilla, which house olfactory receptor neurons (ORNs). These neurons are responsible for detecting specific chemical cues from the environment, including the components of the sex pheromone.

The specificity of these ORNs is critical for distinguishing the species-specific pheromone from a multitude of other volatile compounds in the environment. This ensures that males are attracted specifically to females of their own species, which is a fundamental aspect of reproductive isolation.

Dose-Response Relationships in Olfactory Systems

The response of the male moth's olfactory system to the pheromone is dependent on the concentration of the chemical cue. Field studies have been conducted to determine the optimal dosage of the synthetic pheromone blend for attracting male C. cramerella.

In a dose-response experiment conducted in Indonesian cocoa plantations, various pheromone loads were tested. The results indicated that a 0.1 mg pheromone load was significantly more attractive to male moths than lower doses. nih.gov Interestingly, increasing the dose to 1.0 mg did not show a significantly higher attraction than the 0.1 mg lure in the initial month of trapping. nih.gov This suggests that there is an optimal concentration range for eliciting a behavioral response, and exceeding this range may not enhance, and could potentially even inhibit, attraction.

The following table summarizes the findings of a dose-response field experiment, illustrating the mean number of male C. cramerella moths captured in traps baited with different doses of the synthetic pheromone blend.

| Pheromone Dose (µg) | Mean Male Moths Captured (Low-Density Season) | Mean Male Moths Captured (High-Density Season) |

|---|---|---|

| 10 | Not significantly different from control | Significantly lower than 50 µg and 100 µg |

| 30 | Data not specified | Data not specified |

| 50 | Data not specified | Significantly higher than 10 µg and control |

| 100 | Significantly higher than lower doses and control | Significantly higher than 10 µg and control |

Data adapted from a field study on pheromone formulations for Conopomorpha cramerella. nih.gov

These findings are crucial for the development of effective lures for mass trapping and monitoring of the cocoa pod borer population.

Behavioral Ecology of this compound in Ecosystems

The efficacy of this compound as a chemical signal is not only determined by the physiology of the moth's olfactory system but also by various ecological and environmental factors.

Field-Based Assessments of Behavioral Responses

Field trapping experiments are a primary method for assessing the behavioral response of male C. cramerella to its sex pheromone. These studies have provided valuable insights into the practical application of pheromone-based control strategies.

One of the critical factors influencing the effectiveness of pheromone traps is their placement within the cocoa plantation. Research has shown that traps placed at least 0.5 meters above the canopy of the cocoa trees capture significantly more male moths. This is likely because female moths tend to rest higher in the canopy, leading to a higher concentration of the pheromone in that region. frontiersin.org Consequently, males have adapted their mate-seeking behavior to fly above the canopy. frontiersin.org

The seasonal abundance of the cocoa pod borer also affects the number of moths captured. Studies have shown that the population of C. cramerella peaks in alignment with the two harvest seasons of cacao. frontiersin.org This information is vital for timing the deployment of pheromone traps and other management strategies to have the greatest impact on the pest population.

The table below presents a summary of trap captures at different heights relative to the cocoa canopy.

| Trap Height Relative to Canopy | Relative Male CPB Trap Catch |

|---|---|

| 1.0 m above | High |

| 0.5 m above | High |

| 0.0 m (along canopy) | Low |

| 0.5 m below | Low |

Data generalized from field evaluation studies of the C. cramerella sex pheromone. frontiersin.org

Environmental Factors Influencing Pheromone Efficacy

The effectiveness of chemical communication in insects is susceptible to a range of environmental factors that can influence the dispersal and stability of the pheromone plume. While specific quantitative data on the direct impact of environmental variables on this compound efficacy are limited, general principles of chemical ecology apply.

Weather patterns, particularly rainfall, have been identified as a significant disturbance that can affect the behavior of the cocoa pod borer. frontiersin.org Heavy rainfall can wash away the pheromone from the traps and the environment, reducing its effectiveness. It can also directly impact the flight and mating activity of the moths.

Other factors such as temperature and wind speed also play a crucial role in the dispersal of the pheromone plume. Higher temperatures can increase the volatility of the compound, leading to a faster release from the lure but potentially a shorter lifespan of the attractant. Wind is essential for carrying the pheromone downwind to attract males from a distance, but high wind speeds can disrupt the plume, making it difficult for males to locate the source.

The density and structure of the cocoa plantation can also influence pheromone dispersal. A dense canopy can create microclimates with lower wind speeds and higher humidity, which could affect the shape and persistence of the pheromone plume.

Molecular Recognition and Receptor Interactions with 4e,6e,10z Hexadecatrien 1 Ol

Signal Transduction Pathways Initiated by 4E,6E,10Z-Hexadecatrien-1-ol Binding

Upon binding of this compound to its specific OR, a rapid signal transduction cascade is initiated. The primary mechanism in insect olfaction is believed to be ionotropic, where the OR-Orco complex itself functions as an ion channel. frontiersin.org The binding event directly gates the channel, leading to a depolarizing influx of cations (such as Na⁺ and Ca²⁺), generating a receptor potential. If this potential reaches the neuron's threshold, it fires an action potential, which is then transmitted to the brain's primary olfactory center, the antennal lobe. nih.gov

In addition to this fast ionotropic signaling, there is evidence for the involvement of metabotropic pathways, which utilize second messengers. nih.gov While not fully elucidated for all pheromone systems, these slower, modulatory pathways may involve G proteins. Upon receptor activation, a G protein could activate enzymes like phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of intracellular calcium (Ca²⁺), further modulating the neuronal signal. nih.gov Such pathways may be involved in processes like signal amplification and sensory adaptation.

Comparative Analysis of Receptor Specificity for Triene Isomers

The olfactory system of the male cocoa pod borer moth demonstrates remarkable specificity, a critical feature for ensuring reproductive isolation between closely related species. The female-produced pheromone is a precise blend of isomers, primarily (4E,6E,10Z)-hexadecatrien-1-ol and (4E,6Z,10Z)-hexadecatrien-1-ol, along with their corresponding acetates. nih.gov Field trapping experiments have consistently shown that the specific ratio of these isomers is crucial for attracting male moths, indicating that the underlying olfactory receptors are exquisitely tuned to the correct molecular geometry. nih.govfrontiersin.org

Functional studies in other moth species provide a clear picture of how this specificity is achieved at the receptor level. When different isomers are tested on a specific PR expressed in a heterologous system, the receptor typically shows a much stronger response to the primary pheromone component than to other isomers or structurally related compounds.

For example, functional characterization of pheromone receptors in the fall armyworm, Spodoptera frugiperda, showed that the receptor SfruOR13 was highly sensitive to the major pheromone component Z9-14:OAc, but significantly less sensitive to a minor component, Z9-12:OAc. mdpi.com This differential sensitivity allows the olfactory system to distinguish not only between different compounds but also between different concentrations and ratios within a pheromone blend.

Table 2: Example of Pheromone Receptor Specificity in the Fall Armyworm (Spodoptera frugiperda) Illustrative data showing the differential response of a specific receptor (SfruOR13) to different pheromone components and analogs when expressed in Xenopus oocytes.

| Compound Tested | Relative Response Amplitude |

| Z9-14:OAc (Major Component) | +++++ |

| Z9,E12-14:OAc (Analog) | ++++ |

| Z9-12:OAc (Minor Component) | ++ |

| Z11-16:OAc (Other Component) | - |

This interactive table illustrates how a single pheromone receptor from the fall armyworm responds strongly to its primary ligand (the major pheromone component) and shows significantly weaker or no response to other isomers and related compounds, demonstrating the principle of receptor specificity.

This high degree of specificity is a hallmark of pheromone receptors. It arises from the precise stereochemical fit between the ligand and the binding site of the receptor protein. Even small changes in the position or configuration (E/Z or cis/trans) of a double bond can dramatically reduce or eliminate the receptor's response, ensuring that only the species-specific signal elicits a behavioral response in the male moth. frontiersin.org

Structure Activity Relationship Sar Studies of 4e,6e,10z Hexadecatrien 1 Ol Analogues

Impact of Alkyl Chain Length on Biological Activity

The length of the carbon backbone in lepidopteran pheromones is a critical determinant of their biological activity. While the optimal chain length is highly species-specific, deviations from the natural C16 backbone of 4E,6E,10Z-Hexadecatrien-1-ol are generally associated with a significant loss of activity. Studies on various moth species have demonstrated that both shortening and elongating the alkyl chain can disrupt the precise fit of the pheromone molecule into its receptor binding pocket.

For many long-chain unsaturated alcohol pheromones, activity is often confined to a narrow range of chain lengths, typically between 12 and 18 carbons. For instance, in studies of other lepidopteran pheromones, analogues with two fewer (C14) or two more (C18) carbons often exhibit drastically reduced electroantennogram (EAG) responses and fail to elicit upwind flight in behavioral assays. This specificity arises from the hydrophobic interactions between the alkyl chain of the pheromone and the amino acid residues lining the binding pocket of the receptor protein. The length of this pocket is genetically determined and has evolved to recognize the specific chain length of the conspecific pheromone, thus ensuring reproductive isolation.

Below is a hypothetical data table illustrating the expected impact of chain length variation on the biological activity of this compound analogues, based on general principles observed in moth pheromone SAR studies.

| Compound Name | Structure | Chain Length | Relative EAG Response (%) | Behavioral Response |

| 4E,6E,10Z-Tetradecatrien-1-ol | C14H23OH | 14 | 15 | No attraction |

| This compound | C16H27OH | 16 | 100 | Strong attraction |

| 4E,6E,10Z-Octadecatrien-1-ol | C18H31OH | 18 | 10 | No attraction |

Note: The data presented in this table is illustrative and based on established principles of pheromone structure-activity relationships. Actual values would need to be determined through empirical testing.

Influence of Double Bond Position and Stereochemistry (E/Z Isomerism) on Receptor Affinity and Behavioral Responses

The number, position, and stereochemistry (E/Z or cis/trans configuration) of double bonds are arguably the most critical features for the biological activity of unsaturated pheromones. Even minor alterations can lead to a complete loss of activity or, in some cases, can result in behavioral antagonism, where the analogue inhibits the response to the actual pheromone. The olfactory receptors of male moths are highly tuned to the precise geometry of the natural pheromone.

For this compound, the specific arrangement of a conjugated E,E-diene system at positions 4 and 6, and an isolated Z-double bond at position 10 is essential for its function as a sex pheromone for the cocoa pod borer moth, Conopomorpha cramerella. Synthesis and biological evaluation of other isomers have shown that changes in either the position or the stereochemistry of these double bonds significantly diminish or abolish the behavioral response.

For example, the (4E,6Z,10Z)-isomer, which differs only in the stereochemistry of the double bond at position 6, is also found in nature but the blend and ratio of these isomers are critical for optimal attraction. The male moth's olfactory system can distinguish between these subtle geometric differences, and the corresponding olfactory receptors will have different binding affinities for each isomer. This specificity is a key mechanism for maintaining reproductive isolation between closely related species that may use structurally similar compounds in their pheromone blends.

The following table summarizes the expected biological activity of various isomers of hexadecatrien-1-ol, highlighting the importance of the natural 4E,6E,10Z configuration.

| Compound Name | Structure | Positional/Geometric Isomer | Relative Receptor Affinity (%) | Behavioral Response |

| This compound | C16H27OH | Natural Pheromone | 100 | Strong attraction |

| 4Z,6E,10Z-Hexadecatrien-1-ol | C16H27OH | Geometric (Z at C4) | < 5 | Inactive/Inhibitory |

| 4E,6Z,10Z-Hexadecatrien-1-ol | C16H27OH | Geometric (Z at C6) | Variable, often lower | Component of blend |

| 4E,6E,10E-Hexadecatrien-1-ol | C16H27OH | Geometric (E at C10) | < 5 | Inactive |

| 5E,7E,11Z-Hexadecatrien-1-ol | C16H27OH | Positional (shifted diene) | < 1 | Inactive |

Note: The data presented in this table is illustrative and based on established principles of pheromone structure-activity relationships. Actual values would need to be determined through empirical testing.

Role of Terminal Hydroxyl Group and its Chemical Modifications on Biological Potency

The terminal functional group of a pheromone molecule plays a pivotal role in its interaction with the olfactory receptor. In the case of this compound, the primary alcohol (-OH) group is a key feature for biological activity. This polar group is thought to be involved in crucial hydrogen bonding interactions with specific amino acid residues within the receptor's binding site, which is essential for stabilizing the ligand-receptor complex and triggering receptor activation.

Modification of this terminal hydroxyl group typically leads to a dramatic decrease in biological potency. The two most common modifications studied in lepidopteran pheromone analogues are oxidation to an aldehyde (-CHO) and esterification to an acetate (B1210297) (-OAc).

In many cases, the corresponding acetate and aldehyde analogues are either inactive or, in some instances, can act as behavioral antagonists. For example, in field trapping studies of some moth species, the addition of the alcohol analogue to a lure baited with the acetate pheromone can significantly reduce male capture. This suggests that while the alcohol analogue may still bind to the receptor, it fails to activate it and instead blocks the binding of the true pheromone. However, it is important to note that in some species, the pheromone blend naturally includes a mix of alcohols, acetates, and aldehydes, and in these cases, each compound has a specific role in eliciting the full behavioral sequence.

The table below illustrates the typical effects of modifying the terminal functional group of a long-chain alcohol pheromone.

| Compound Name | Structure | Terminal Group | Relative Biological Potency (%) | Typical Role |

| This compound | C16H27OH | Alcohol (-OH) | 100 | Pheromone Component |

| 4E,6E,10Z-Hexadecatrienal | C16H27CHO | Aldehyde (-CHO) | < 10 | Often inactive or inhibitory |

| 4E,6E,10Z-Hexadecatrienyl Acetate | C16H27OAc | Acetate (-OAc) | < 10 | Often inactive or inhibitory |

Note: The data presented in this table is illustrative and based on established principles of pheromone structure-activity relationships. Actual values would need to be determined through empirical testing.

QSAR Modeling for Predicting Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. In the context of pheromones, QSAR models can be developed to predict the receptor binding affinity or behavioral activity of novel analogues of this compound.

To build a QSAR model, a dataset of structurally related analogues with experimentally determined biological activities is required. For each analogue, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Common molecular descriptors used in QSAR studies of long-chain alcohol pheromones include:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of carbon atoms, branching indices).

Geometrical descriptors: These relate to the 3D shape of the molecule (e.g., molecular surface area, volume, length-to-breadth ratio).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a mathematical equation that relates a combination of these descriptors to the observed biological activity.

A hypothetical QSAR equation for predicting the EAG response of this compound analogues might look like:

log(EAG Response) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model, once validated, can be used to predict the activity of unsynthesized analogues, thereby guiding the design of more potent and selective pheromone-based pest control agents.

| Descriptor Type | Example Descriptor | Relevance to Pheromone Activity |

| Topological | Carbon Number | Directly related to chain length, crucial for fitting into the receptor. |

| Geometrical | Molecular Length | Influences the overall shape and ability to span the binding pocket. |

| Physicochemical | logP (Lipophilicity) | Important for transport through the sensillar lymph to the receptor. |

| Electronic | Partial charge on Oxygen | Relates to the strength of hydrogen bonding with the receptor. |

Advanced Analytical Methodologies for the Detection and Characterization of 4e,6e,10z Hexadecatrien 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 4E,6E,10Z-Hexadecatrien-1-ol. f1000research.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. farmaciajournal.com In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. farmaciajournal.com The column, often with a non-polar or mid-polar stationary phase (e.g., DB-5), separates compounds based on their boiling points and interactions with the phase. f1000research.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint for identification by comparison with spectral libraries or known standards. farmaciajournal.com Quantification is typically achieved by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards. farmaciajournal.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5, HP-5MS (30 m x 0.25 mm, 0.25 µm film) | Separation of volatile/semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Transports sample through the column. |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C, hold 10 min | Ensures separation of compounds with different boiling points. farmaciajournal.com |

| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. farmaciajournal.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. farmaciajournal.com |

| MS Scan Range | 50-550 amu | Detects fragment ions of the target analyte and related compounds. farmaciajournal.com |

The presence of a polar hydroxyl (-OH) group on this compound can lead to poor peak shape and adsorption on active sites within the GC system. libretexts.orgcolostate.edu Derivatization, the chemical modification of the analyte, is employed to overcome these issues by masking the polar group, thereby increasing volatility and thermal stability. libretexts.orgcolostate.edu This process can also introduce specific moieties that enhance the response of detectors like the electron capture detector (ECD) or improve mass spectrometric fragmentation for more definitive identification. libretexts.org

Common derivatization methods for alcohols include:

Silylation: This is one of the most prevalent methods, where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ethers are more volatile and thermally stable. libretexts.org

Acylation: This involves the reaction of the alcohol with an acid halide or anhydride (B1165640) to form an ester. libretexts.org Using fluorinated acylating agents, such as pentafluorobenzoyl chloride or trifluoroacetic anhydride (TFAA), produces derivatives that are highly sensitive to ECD. libretexts.orgmdpi.com

Alkylation/Esterification: This process forms esters, which are generally less polar and more volatile than the parent alcohol. libretexts.org Reagents like BF3-methanol can be used for this purpose. colostate.edu

| Reagent Class | Example Reagent | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability. libretexts.org |

| Acylation (Fluorinated) | TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl ester | Enhanced ECD response for trace analysis. libretexts.org |

| Acylation | Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | High ECD sensitivity. mdpi.com |

| Esterification | BF3-Methanol | Methyl ester (after oxidation of alcohol to acid) | Forms stable, volatile derivatives. colostate.edu |

While this compound itself is not specified as chiral, many insect pheromones are chiral compounds, where different enantiomers can elicit different or even inhibitory biological responses. researchgate.netnih.gov Therefore, enantiomeric analysis is a critical aspect of pheromone research. nih.gov Chiral separation in GC is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns are commonly used for this purpose.

Alternatively, diastereomeric derivatization can be employed. colostate.edu This involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent, such as (-)-menthyl chloroformate (MCF), to form diastereomers. colostate.edu These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. colostate.edu The relative peak areas of the separated diastereomers then reflect the enantiomeric ratio of the original alcohol. colostate.edu

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally sensitive compounds. nih.gov For an unsaturated alcohol like this compound, reversed-phase HPLC using a C18 or C30 column is a common approach. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient to ensure good separation. molnar-institute.com

Since this compound lacks a strong chromophore, standard UV detection can be challenging unless derivatization is used. nih.govmolnar-institute.com To enhance sensitivity, several strategies can be employed:

Chromogenic Derivatization: The alcohol can be reacted with a reagent that attaches a UV-absorbing group. For instance, phthalic anhydride can be used to form phthalate (B1215562) hemiesters, which can be detected by UV detectors. nih.govmolnar-institute.com

Fluorescence Detection: Derivatization with a fluorescent tag can provide very high sensitivity. This is a common strategy for analyzing alcohols in complex matrices. researchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both high sensitivity and structural information, making it a powerful tool for analyzing pheromones and their metabolites. skku.edu

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can detect any non-volatile analyte, making them suitable for compounds without a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. jackwestin.com It provides detailed information about the carbon-hydrogen framework of a compound. mdpi.com For this compound, both ¹H NMR and ¹³C NMR are crucial.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features in the ¹H NMR spectrum of this compound would include signals for the protons on the double bonds (olefinic protons), protons adjacent to the hydroxyl group, and protons in the alkyl chain. The coupling constants (J-values) between the olefinic protons are critical for determining the stereochemistry (E or Z) of the double bonds. researchgate.net

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bonds confirm their presence and electronic environment. mdpi.com

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule. mdpi.com

NMR is also vital for identifying metabolites. The metabolic pathways of related compounds like tocotrienols involve side-chain degradation. nih.gov If this compound undergoes similar degradation, NMR would be essential to determine the structures of the resulting shorter-chain metabolites by identifying changes in the alkyl chain and the appearance of new functional groups (e.g., carboxyl groups).

| Proton Type | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Olefinic Protons (-CH=CH-) | ~5.0 - 6.5 | Confirms presence of double bonds. Coupling constants determine E/Z geometry. researchgate.net |

| Methylene adjacent to OH (-CH₂-OH) | ~3.6 | Identifies the primary alcohol functional group. |

| Allylic Protons (=CH-CH₂-) | ~2.0 - 2.3 | Confirms protons adjacent to the double bond systems. |

| Alkyl Protons (-CH₂-) | ~1.2 - 1.6 | Represents the saturated part of the hydrocarbon chain. |

| Terminal Methyl Proton (-CH₃) | ~0.9 | Identifies the end of the alkyl chain. |

Microextraction and Sample Preparation Techniques for Trace Analysis in Biological Matrices

The analysis of pheromones in biological matrices (e.g., insect glands, hair, saliva) or environmental samples (air) is challenging due to the extremely low concentrations and the complexity of the matrix. tdl.orgnih.gov Effective sample preparation is therefore crucial to isolate and concentrate the analyte before instrumental analysis. researchgate.net Microextraction techniques are favored as they are rapid, require minimal solvent, and are environmentally friendly. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): SPME is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. tdl.orgtdl.org A fused-silica fiber coated with a sorbent polymer is exposed to the headspace above a sample or directly immersed in a liquid sample. tdl.org The pheromone adsorbs onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net Headspace SPME (HS-SPME) is particularly common for analyzing insect volatiles. researchgate.net

Fabric Phase Sorptive Extraction (FPSE): A more recent technique, FPSE uses a fabric substrate coated with a sol-gel hybrid sorbent. It offers a larger surface area and faster extraction times compared to SPME and has been successfully applied to the analysis of insect sexual pheromones from air samples. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area allows for fast extraction of the analyte into the fine droplets of the extraction solvent, which are then collected by centrifugation for analysis. mdpi.com

Gland Extraction: A direct method involves the dissection of pheromone-producing glands from the insect, followed by extraction with a small volume of a suitable solvent like hexane. researchgate.netquora.com This provides a more concentrated sample of the pure compound. researchgate.net

Evolutionary Biology and Chemodiversity of Hexadecatrienyl Alcohols

Phylogenetic Distribution of Organisms Producing 4E,6E,10Z-Hexadecatrien-1-ol

The known phylogenetic distribution of this compound is primarily concentrated within the insect order Lepidoptera, and specifically within the family Gracillariidae. The most well-documented producer of this compound is the cocoa pod borer moth, Conopomorpha cramerella. pherobase.com This moth is a significant pest in cocoa-growing regions, and its chemical ecology has been a subject of considerable research.

While the confirmed production of this compound is limited to C. cramerella, the family Gracillariidae is known for its diverse use of fatty acid-derived sex pheromones. scielo.br The chemodiversity within this family suggests that related species may produce structurally similar compounds, including other isomers of hexadecatrien-1-ol or related long-chain unsaturated alcohols. However, comprehensive pheromone analyses across the entire Gracillariidae family are not yet available, limiting a broader phylogenetic mapping of this specific compound.

The table below summarizes the known phylogenetic distribution of this compound.

| Taxonomic Level | Taxon | Compound Presence |

| Order | Lepidoptera | Confirmed |

| Family | Gracillariidae | Confirmed |

| Genus | Conopomorpha | Confirmed |

| Species | Conopomorpha cramerella | Confirmed |

Evolutionary Trajectories of Pheromone Biosynthesis and Receptor Genes

The evolution of moth sex pheromones, including this compound, is a dynamic process driven by changes in the genes responsible for both their production (biosynthesis) and detection (reception). The biosynthesis of fatty acid-derived pheromones in moths typically involves a series of enzymatic steps, including desaturation and reduction. frontiersin.orgnih.gov

The diversity in moth pheromones is largely attributed to the evolution of desaturase enzymes, which introduce double bonds at specific positions in the fatty acid chain. researchgate.net The evolution of these desaturase genes often occurs through a "birth-and-death" model, where gene duplication events are followed by functional divergence of the new gene copies. researchgate.net This process can lead to the emergence of novel desaturases with different regiospecificity (position of the double bond) and stereospecificity (geometry of the double bond), ultimately resulting in the production of new pheromone components. The specific combination of desaturases with varying specificities for chain length is crucial for generating the diverse array of pheromone structures observed in Lepidoptera. researchgate.net

Similarly, the genes encoding pheromone receptors, which are located in the antennae of male moths, also undergo evolutionary changes. These receptors are a class of olfactory receptors (ORs) that are highly specific to the chemical structure of the female-produced pheromone components. nih.gov Gene duplication and subsequent mutations in these receptor genes can lead to changes in their binding specificity, allowing males to detect and respond to novel pheromone blends. pnas.org This co-evolution of signal and receiver is a critical driver of pheromone diversification.

The evolutionary trajectory for the biosynthesis of this compound likely involved the evolution of a suite of desaturases capable of introducing double bonds at the Δ4, Δ6, and Δ10 positions of a C16 fatty acid precursor, followed by reduction to the corresponding alcohol. The specific E, E, and Z configurations of these double bonds are a result of the precise enzymatic machinery that has evolved in Conopomorpha cramerella.

Adaptive Significance of this compound in Reproductive Isolation and Speciation

The species-specific nature of moth sex pheromones plays a crucial adaptive role in reproductive isolation, preventing interbreeding between closely related species. researchgate.net The unique chemical blend of a species' pheromone acts as a pre-zygotic isolating mechanism, ensuring that mating occurs only between conspecific individuals. nih.gov

The compound this compound, as a key component of the sex pheromone of Conopomorpha cramerella, contributes to the specificity of its mating signal. Male moths of this species have evolved highly specific receptors that are tuned to this particular isomer, along with other minor components of the blend. pherobase.com This specificity ensures that only males of C. cramerella are attracted to the calling females, thus maintaining the integrity of the species.

Shifts in pheromone composition, driven by the evolutionary changes in biosynthetic and receptor genes discussed in the previous section, can lead to speciation. pnas.orgdeakin.edu.au If a sub-population of a species evolves a novel pheromone blend and the corresponding male preference, it can become reproductively isolated from the ancestral population. Over time, this isolation can lead to the formation of a new species. The evolution of a specific compound like this compound within the context of a multi-component pheromone blend is therefore of significant adaptive importance, as it contributes to the establishment and maintenance of species boundaries. The mutual recognition of specific pheromone components can function to strengthen behavioral isolation between sympatric moth species. nih.gov

Interdisciplinary Research Perspectives and Future Avenues for 4e,6e,10z Hexadecatrien 1 Ol Studies

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics) in Biosynthesis Research

The biosynthesis of insect sex pheromones, including C10–C18 unsaturated alcohols like 4E,6E,10Z-Hexadecatrien-1-ol, is a complex enzymatic process. Modern "omics" technologies are revolutionizing our understanding of these pathways at a molecular level. By integrating genomics, transcriptomics, and proteomics, researchers can create a holistic picture of how an organism produces such specific chemical signals.

Transcriptomics, in particular, has been instrumental. By comparing gene expression in the pheromone glands of female moths with other tissues, scientists can identify genes that are highly upregulated and thus likely involved in pheromone production. lu.se This comparative analysis helps pinpoint candidate genes encoding the specific enzymes—such as fatty acid synthases (FASs), desaturases (DESs), and fatty-acyl-CoA reductases (FARs)—responsible for creating the precise chain length and double bond configuration of this compound. lu.senih.gov Once identified, the functions of these enzymes can be confirmed through heterologous expression in systems like yeast or insect cells. lu.se

Metabolomics, the study of the complete set of small-molecule chemicals (metabolites), complements these approaches by identifying the pheromone precursors and intermediate compounds within the gland, providing direct evidence of the biosynthetic steps. agriscigroup.us The combination of these omics techniques has proven to be a powerful tool in pheromone research, paving the way for a complete elucidation of the biosynthetic pathway of this compound. agriscigroup.us This detailed genetic and enzymatic knowledge not only deepens our understanding of insect chemical communication but also offers targets for novel pest control strategies and opportunities for biotechnological production of the pheromone for agricultural use. lu.se

| Gene/Enzyme Family | Function in Pheromone Biosynthesis | Relevance to this compound |

| Fatty Acid Synthases (FASs) | Catalyze the de novo synthesis of saturated fatty acid precursors (e.g., palmitic acid). | Produces the initial C16 carbon backbone. |

| Desaturases (DESs) | Introduce double bonds at specific positions and with specific stereochemistry (Z or E). | Crucial for creating the three double bonds at the 4, 6, and 10 positions. |

| Fatty-Acyl-CoA Reductases (FARs) | Reduce the terminal carboxyl group of the fatty acid precursor to an alcohol. | Converts the fatty acid intermediate into the final alcohol form, hexadecatrien-1-ol. |

| Acetyltransferases (ACTs) | (If applicable) Esterify the final alcohol to an acetate (B1210297) ester, a common pheromone component. | While the target compound is an alcohol, related pheromone components can be acetates. |

Novel Applications in Chemical Ecology and Sustainable Pest Management Strategies

As a key sex pheromone component of the cocoa pod borer (Conopomorpha cramerella), a major pest in Southeast Asia, this compound is central to the development of environmentally benign pest management strategies. cabidigitallibrary.orgneliti.com These methods leverage the insect's own communication system to monitor and control its population, reducing the reliance on broad-spectrum chemical insecticides. frontiersin.orgusda.gov

The primary applications involve using synthetic versions of the pheromone in traps. These pheromone-based methods are highly species-specific, ensuring that non-target organisms, including beneficial insects and pollinators, are not affected. corteva.com Field studies have confirmed the effectiveness of synthetic blends in attracting male cocoa pod borer moths, forming the basis of several control tactics. frontiersin.orgnih.gov

Future research is focused on optimizing these strategies. This includes refining the composition of the synthetic pheromone blend to maximize attractiveness, developing long-lasting and cost-effective lure formulations, and determining the most effective trap placement and density for different agricultural settings. neliti.comusda.govnih.gov The integration of pheromone-based tools into a broader Integrated Pest Management (IPM) program, which also includes cultural practices like sanitation and pruning, offers a promising path toward sustainable control of the cocoa pod borer. frontiersin.orgnih.gov

| Strategy | Description | Application for C. cramerella |

| Monitoring | Low-density traps are used to detect the presence and population levels of the pest. | Helps farmers determine the optimal timing for control measures. corteva.com |

| Mass Trapping | High-density traps are deployed to capture a significant portion of the male population, reducing mating success. | Has been shown to effectively reduce subsequent pest populations and pod damage. neliti.comfrontiersin.org |

| Mating Disruption | The atmosphere is saturated with synthetic pheromone, confusing males and preventing them from locating females. | Prevents mating and subsequent egg-laying, controlling the pest population. corteva.com |

Development of Advanced Bioinspired Materials utilizing Triene Structures

The unique chemical structure of this compound, specifically its polyene nature with a conjugated diene system and an additional isolated double bond, offers intriguing possibilities for the development of bioinspired materials. While the molecule's biological function is signaling, its structural motifs—conjugated trienes and polyenes—are known to possess valuable optical and electronic properties. fiveable.mewikipedia.org

Conjugated polyenes are chromophores, meaning they can absorb light in the UV and visible spectra. wikipedia.org This property is fundamental to their use in dyes, pigments, and photosensitive materials. fiveable.me The ability of conjugated systems to delocalize electrons also makes them candidates for conductive polymers and other organic electronic materials. wikipedia.org Research into natural conjugated trienes, such as tung oil, has demonstrated their utility in creating sulfur-rich copolymers through inverse vulcanization, a process that yields promising materials for applications like environmental remediation. researchgate.net

Future avenues for research could involve exploring how the specific E,E,Z stereochemistry and the terminal alcohol group of this compound might be harnessed. The alcohol provides a reactive handle for polymerization or for grafting the molecule onto surfaces, potentially creating materials with unique optical, electronic, or surface properties. This represents a shift from mimicking the molecule's function to being inspired by its structure to create novel functional materials.

| Structural Feature | Potential Property | Hypothetical Bioinspired Application |

| Conjugated Triene System | Light absorption, fluorescence, electronic conductivity. | Development of organic dyes, optical sensors, or components for organic electronics. fiveable.meacs.org |

| Long Hydrocarbon Chain | Hydrophobicity, self-assembly. | Creation of hydrophobic coatings or self-assembling monolayers. |

| Terminal Alcohol Group (-OH) | Chemical reactivity, site for attachment. | Polymerization into novel bioplastics; grafting onto surfaces to modify properties. |

| Specific Stereochemistry (E,E,Z) | Chiral recognition, specific packing. | Design of stereoselective catalysts or materials with unique liquid crystal phases. |

Untapped Biological Roles and Discovery of New Activities of this compound

While this compound is well-established as a sex attractant, it is plausible that this semiochemical possesses additional, currently unknown biological functions. slu.se In the complex world of insect chemical ecology, a single compound can play multiple roles depending on the context, concentration, and presence of other chemical cues. wur.nl Pheromones are known to mediate a wide array of behaviors beyond mate attraction, including aggregation, alarm signaling, and kin recognition. slu.sewikipedia.org

Future research could investigate whether this compound, either alone or as part of a blend, influences behaviors other than mating in C. cramerella. For example, it could act as an aggregation pheromone at certain concentrations or play a role in deterring competing species. wikipedia.org Furthermore, insects often sequester compounds from their host plants to use as defensive chemicals or as precursors for their own pheromones. slu.se Investigating the interaction between C. cramerella and its host plants could reveal if this compound or its metabolites play a role in host selection, oviposition, or defense against predators and pathogens. The possibility that a single pheromone component has a dual function or that its biological activity is broader than currently understood remains a fertile ground for discovery. slu.se

| Potential Untapped Role | Hypothetical Mechanism of Action | Research Direction |

| Aggregation Signal | Attracts both males and females to a specific location for mass mating or resource exploitation. | Behavioral assays testing the response of both sexes to the compound at various concentrations. |

| Oviposition Deterrent | High concentrations on a cocoa pod could signal to other females that the resource is already occupied. | Choice-test experiments to see if females avoid laying eggs on surfaces treated with the compound. |

| Kairomone for Predators/Parasitoids | Natural enemies may "eavesdrop" on the pheromone signal to locate their prey/host. | Electroantennography (EAG) and behavioral studies on known parasitoids of C. cramerella. |

| Antimicrobial/Antifungal Agent | The polyene structure is common in some antifungal agents, suggesting a potential secondary defensive role. nih.gov | In vitro assays testing the compound's activity against common insect pathogens. |

Q & A

What are the established synthetic methodologies for 4E,6E,10Z-Hexadecatrien-1-ol, and how can stereochemical control be optimized?

Level : Advanced

Answer :

Synthesis of this compound requires precise stereochemical control at the 4, 6, and 10 positions. Key strategies include:

- Wittig or Horner-Wadsworth-Emmons reactions for E/Z olefin formation, using sterically hindered ylides to favor trans-configuration .

- Cross-metathesis for assembling conjugated trienes, leveraging Grubbs catalysts to retain stereochemistry .

- Chiral auxiliaries or asymmetric catalysis for enantioselective synthesis of the alcohol moiety.

To optimize stereochemical outcomes:

- Use in situ NMR monitoring to track intermediate configurations.

- Validate purity via HPLC with chiral columns and compare retention times with standards.

How can conflicting spectroscopic data (e.g., NMR, IR) from different studies be systematically resolved?

Level : Advanced

Answer :

Discrepancies in spectral data often arise from sample purity, solvent effects, or instrument calibration. Methodological steps include:

- Repetition under controlled conditions : Use anhydrous solvents (e.g., deuterated chloroform) and standardized NMR acquisition parameters (e.g., 500 MHz, 25°C) .

- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectra .

- Statistical validation : Apply principal component analysis (PCA) to identify outliers in peak assignments .

For IR, ensure baseline correction and subtract solvent peaks using software tools like OMNIC™.

What experimental designs are recommended for studying the bioactivity of this compound in insect pheromone systems?

Level : Intermediate

Answer :

To investigate bioactivity:

- Field assays : Deploy synthesized compound in controlled environments (e.g., wind tunnels) to monitor insect attraction/repellency. Use GC-MS to confirm compound integrity post-release .

- Electroantennography (EAG) : Measure antennal responses in target species to validate receptor specificity .

- Dose-response curves : Test logarithmic concentrations (1 nM–1 mM) to determine EC₅₀ values.

Include negative controls (solvent-only) and replicate experiments (n ≥ 3) to ensure statistical robustness .

How can researchers address challenges in isolating this compound from natural sources?

Level : Intermediate

Answer :

Isolation from natural matrices (e.g., plant extracts) involves:

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) .

- Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophobic resins (e.g., Strata-X).

- Stability testing : Assess degradation under light, heat, and oxygen using accelerated aging studies (40°C, 75% RH for 30 days) .

For trace quantities, employ high-resolution mass spectrometry (HRMS) with a detection limit of ≤1 ppb .

What computational methods are suitable for predicting the thermodynamic stability of this compound?

Level : Advanced

Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for isomerization pathways at the B3LYP/6-311++G(d,p) level .

- Molecular dynamics (MD) simulations : Model conformational changes in solvated systems (e.g., water, hexane) using GROMACS .

- Transition state analysis : Identify energy barriers for E/Z interconversion using intrinsic reaction coordinate (IRC) calculations.

Validate predictions against experimental DSC data for melting points and decomposition temperatures .

How should researchers design a study to investigate metabolic pathways of this compound in model organisms?

Level : Advanced

Answer :

- Isotopic labeling : Synthesize ¹³C- or ²H-labeled analogs to track metabolic fate via LC-MS/MS .

- In vitro microsomal assays : Incubate with liver microsomes (e.g., rat S9 fractions) to identify phase I/II metabolites .

- Gene knockout models : Use CRISPR/Cas9 to silence cytochrome P450 enzymes in Drosophila or Tribolium to assess detoxification pathways .

Data analysis should include kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic rates .

What are the best practices for resolving contradictions in reported bioactivity data across studies?

Level : Advanced

Answer :

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .